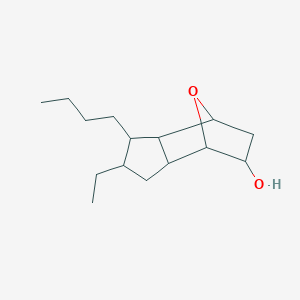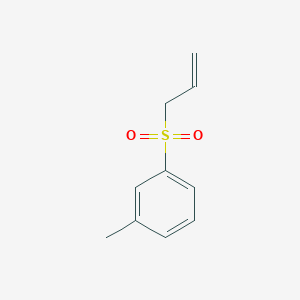
1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C10H12O2S It is a derivative of benzene, characterized by the presence of a methyl group and a prop-2-ene-1-sulfonyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene typically involves the reaction of 3-chloro-2-methyl-propene with sodium benzenesulfinate in dry methanol. The reaction mixture is refluxed for about 20 hours, followed by cooling and concentration under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
化学反応の分析
Types of Reactions
1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .
科学的研究の応用
1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene has several scientific research applications, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to regenerate the aromatic ring . This process involves the formation of a positively charged benzenonium intermediate, which is stabilized by resonance .
類似化合物との比較
Similar Compounds
1-Methyl-3-(prop-1-en-2-yl)benzene:
1-Methyl-3α-methylstyrene: Another similar compound with a different arrangement of the methyl and styrene groups.
Uniqueness
1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
62384-70-7 |
|---|---|
分子式 |
C10H12O2S |
分子量 |
196.27 g/mol |
IUPAC名 |
1-methyl-3-prop-2-enylsulfonylbenzene |
InChI |
InChI=1S/C10H12O2S/c1-3-7-13(11,12)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3 |
InChIキー |
GVIDGEFGNMIKGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


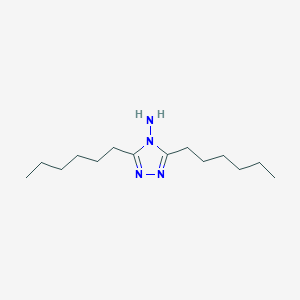

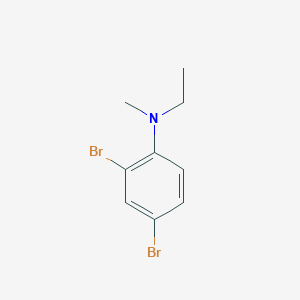
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)


![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)

![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)

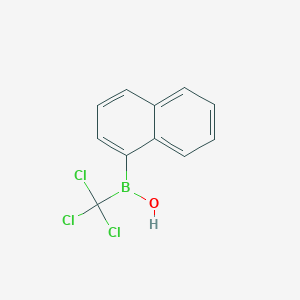
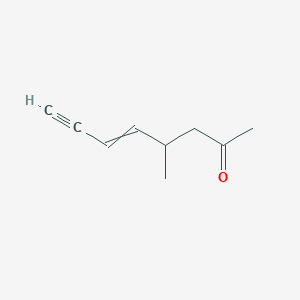
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
